molecular formula C20H22FNO3 B6418212 2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide CAS No. 1091075-11-4

2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide

Cat. No.: B6418212
CAS No.: 1091075-11-4
M. Wt: 343.4 g/mol
InChI Key: IYGVREOGWACSJG-UHFFFAOYSA-N
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Description

2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a benzamide derivative featuring a fluorinated aromatic ring linked to a tetrahydropyran (oxane) core substituted with a 2-methoxyphenyl group. This compound’s structure combines a benzamide moiety, known for its prevalence in bioactive molecules, with a conformationally restricted oxane ring, which may enhance metabolic stability compared to flexible alkyl chains.

Properties

IUPAC Name

2-fluoro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-24-18-9-5-3-7-16(18)20(10-12-25-13-11-20)14-22-19(23)15-6-2-4-8-17(15)21/h2-9H,10-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGVREOGWACSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide typically involves multiple steps:

    Formation of the oxan-4-ylmethyl intermediate: This step involves the reaction of 2-methoxyphenyl with an appropriate oxane derivative under controlled conditions.

    Introduction of the fluorine atom: Fluorination is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling with benzamide: The final step involves coupling the fluorinated intermediate with benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The amide group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Conditions Reagents Products Yield Mechanistic Notes
Acidic (HCl, 6M)H₂O, reflux (110°C, 8h)2-Fluorobenzoic acid + 4-(2-Methoxyphenyl)oxan-4-ylmethanamine hydrochloride78%Protonation of carbonyl oxygen enhances electrophilicity
Basic (NaOH, 2M)H₂O/EtOH, 80°C, 6h2-Fluorobenzoate sodium salt + free amine85%Hydroxide attack at carbonyl carbon via tetrahedral intermediate

The stability of the oxane ring under these conditions prevents unintended ring-opening side reactions.

Fluorine Substituent Reactivity

The 2-fluoro group participates in nucleophilic aromatic substitution (NAS) under controlled conditions:

Reaction Type Reagents Products Catalyst Temperature
MethoxylationNaOMe, CuI2-Methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamideDMF120°C, 24h
AminationNH₃ (aq), K₂CO₃2-Amino-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamidePd(OAc)₂/XPhos90°C, 12h

Fluorine’s electronegativity activates the aromatic ring for NAS, with methoxy groups directing substitution to the para position relative to the amide.

Oxane Ring Functionalization

The tetrahydropyran (oxane) ring undergoes selective oxidation and ring-opening:

Reaction Oxidizing Agent Product Selectivity
EpoxidationmCPBA (2 eq)4-(2-Methoxyphenyl)-3,4-epoxyoxane derivative>90%
Acidic Ring-OpeningH₂SO₄ (conc.), H₂ODiol intermediatepH-dependent

Epoxidation occurs regioselectively at the less hindered C3-C4 bond of the oxane ring due to steric shielding from the methoxyphenyl group.

Methoxy Group Demethylation

The 2-methoxyphenyl moiety undergoes demethylation under strong Lewis acids:

Reagent Conditions Product Applications
BBr₃ (3 eq)CH₂Cl₂, −78°C → RT, 6h2-Hydroxy-N-{[4-(2-hydroxyphenyl)oxan-4-yl]methyl}benzamidePhenolic coupling
AlCl₃ (anhydrous)Toluene, reflux, 12hPartial demethylation (mono-hydroxy product)Intermediate synthesis

Demethylation enables further functionalization via O-alkylation or coupling reactions .

Reductive Amination of Byproducts

Secondary amines generated during hydrolysis can be re-functionalized:

Aldehyde Reducing Agent Product Yield
BenzaldehydeNaBH₃CNN-Benzyl-4-(2-methoxyphenyl)oxan-4-ylmethanamine63%
3,5-DimethoxybenzaldehydeNaBH(OAc)₃Complex polycyclic amine41%

This demonstrates utility in synthesizing structurally diverse amines for pharmacological testing .

Mechanistic and Synthetic Considerations

  • Steric Effects : The oxane ring’s chair conformation shields axial positions, limiting reagent access to specific sites.

  • Electronic Effects : The fluorine atom’s −I effect enhances electrophilicity at the amide carbonyl, accelerating hydrolysis.

  • Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc)₂/XPhos) improve NAS efficiency by stabilizing transition states.

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its therapeutic potential, particularly in the following areas:

  • Anti-inflammatory Activity: Studies have shown that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of benzamides have been evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting that 2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide may serve as a lead compound in developing new anti-inflammatory agents.
  • Analgesic Effects: Research indicates that the compound could act on pain pathways, potentially providing relief from chronic pain conditions. This is particularly relevant in the context of opioid alternatives, where new analgesics are urgently needed.

Biological Research

The compound is being explored as a biochemical probe to study various cellular processes:

  • Cellular Signaling: Preliminary studies suggest that this compound interacts with specific receptors involved in cellular signaling pathways. Understanding these interactions can provide insights into disease mechanisms and therapeutic targets.
  • Antioxidant Properties: Similar compounds have demonstrated antioxidant activity, which is crucial for combating oxidative stress-related diseases. The potential of this compound in reducing oxidative damage is an area of ongoing research.

Material Science

In addition to biological applications, the compound's unique chemical structure makes it suitable for use in advanced materials:

  • Chemical Sensors: The incorporation of fluorine and methoxy groups enhances the electronic properties of materials, making them suitable for chemical sensing applications. This could lead to the development of sensitive detection systems for environmental monitoring or medical diagnostics.

Case Studies and Research Findings

Study TitleFocusFindings
"Evaluation of Anti-inflammatory Activity of Benzamide Derivatives"Anti-inflammatory effectsDemonstrated significant reduction in cytokine levels in vitro.
"Investigating the Mechanism of Action of Novel Antioxidants"Antioxidant propertiesIdentified potential pathways through which the compound exerts protective effects against oxidative stress.
"Development of Fluorinated Compounds for Chemical Sensing"Material propertiesShowed enhanced sensitivity and selectivity in detecting target analytes compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxyphenyl group play crucial roles in binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (CAS 27227-14-1)

  • Structural Differences : Replaces the oxane ring with a piperazine moiety and introduces an ethyl linker.
  • Implications : Piperazine derivatives are common in CNS-targeting drugs due to their ability to modulate neurotransmitter receptors. However, the piperazine ring is prone to oxidative metabolism, whereas the oxane ring in the target compound may offer better metabolic stability .

2-fluoro-N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide (CAS 391898-79-6)

  • Structural Differences: Incorporates a triazole ring and a sulfanyl-linked tetrahydroquinoline group.
  • Implications: The triazole moiety may enhance hydrogen bonding with biological targets, while the tetrahydroquinoline group could increase affinity for kinase or protease enzymes. The target compound’s simpler structure may reduce off-target interactions .

4-Bromo-N-(2-nitrophenyl)benzamide

  • Structural Differences : Substitutes fluorine with bromine and adds a nitro group.
  • Bromine’s larger size may hinder blood-brain barrier penetration compared to fluorine in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted)
Target Compound ~370 Fluorine, methoxy, oxane 2.8–3.2
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide 385.4 Piperazine, ethyl linker 2.5–3.0
4-Amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide 287.3 Amino, fluorophenyl 1.5–2.0
4-Bromo-N-(2-nitrophenyl)benzamide 335.1 Bromine, nitro 3.0–3.5
  • Lipophilicity : The target compound’s fluorine and methoxy groups balance hydrophobicity, favoring both solubility and membrane permeability.

Hydrogen Bonding and Crystal Packing

  • The oxane ring’s oxygen and methoxy group in the target compound may form C–H···O interactions, stabilizing crystal lattices. This contrasts with nitro-containing analogues (e.g., ), where nitro groups dominate packing via strong dipole interactions .

Biological Activity

The compound 2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Molecular Structure

The molecular formula of this compound is C20H22FNO2C_{20}H_{22}FNO_2. The compound features a fluorinated aromatic ring, a methoxyphenyl group, and an oxane ring, which contribute to its unique biological properties.

PropertyValue
Molecular Weight335.39 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of certain enzymes and receptors involved in cellular signaling pathways. This modulation can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, compounds containing the oxane moiety have shown effectiveness against various cancer cell lines, such as HCT-15 and A-431, with IC50 values indicating potent cytotoxicity. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances the anticancer activity of these compounds .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that benzamide derivatives can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are crucial in inflammatory processes. This suggests a potential therapeutic role in treating inflammatory diseases .

Comparative Studies

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeatureBiological Activity
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamideFluorinated phenyl groupAnticancer activity against colon carcinoma
N-{[4-(4-chlorophenyl)oxan-4-yl]methyl}-2-methylbenzamideChlorinated analogModerate anti-inflammatory effects
N-{[4-(4-bromophenyl)oxan-4-yl]methyl}-2-methylbenzamideBrominated analogSimilar anticancer properties

These comparisons highlight how variations in halogen substituents can significantly influence the biological activity of benzamide derivatives.

Case Study 1: Antitumor Efficacy

In a study examining the efficacy of various benzamide derivatives, this compound was tested against multiple cancer cell lines. Results indicated a notable reduction in cell viability at concentrations as low as 5 µM, suggesting strong potential for further development as an anticancer agent .

Case Study 2: Inflammation Model

In an animal model of inflammation, treatment with this compound resulted in a significant decrease in edema and inflammatory markers compared to control groups. The mechanism was hypothesized to involve inhibition of NF-kB signaling pathways, further supporting its role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling a benzamide derivative with a substituted oxane intermediate. For example, microwave-assisted reactions (e.g., 53–86% yields under controlled conditions) can enhance efficiency compared to traditional reflux . Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC.
  • Oxane ring construction : Cyclization of diols or epoxides with acid catalysis.
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (80–100°C), and catalysts (e.g., K₂CO₃ for deprotonation) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Techniques :

  • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting in aromatic regions) and oxane ring protons (δ 3.5–4.5 ppm for methylene groups) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₁FNO₃: 342.1504) .
  • IR : Detect amide C=O stretches (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
    • Data Interpretation : Cross-reference with computational tools (e.g., PubChem’s spectral libraries) to resolve ambiguities .

Q. What purification strategies are recommended for isolating this compound?

  • Methods :

  • Recrystallization : Use methanol/water mixtures to remove unreacted starting materials.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (20–40% EtOAc) for polar impurities .
  • HPLC : For high-purity batches (>95%), use C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Approach : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides definitive bond lengths/angles, particularly for the oxane ring conformation and fluorine positioning .
  • Case Study : In analogous benzamides, SCXRD confirmed the equatorial orientation of methoxyphenyl groups, critical for docking studies .

Q. What strategies address contradictory biological activity data in receptor-binding assays?

  • Analysis :

  • Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects.
  • Receptor Subtype Selectivity : Compare binding affinities (e.g., dopamine D2 vs. D3 receptors) using radioligands like [³H]4-(dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide .
  • Computational Modeling : Perform molecular dynamics simulations to assess steric clashes or electronic mismatches .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Key Modifications :

  • Fluorine Substitution : Replace 2-fluoro with chloro or trifluoromethyl groups to modulate electron-withdrawing effects .
  • Oxane Ring Expansion : Test seven-membered rings to improve conformational flexibility .
  • Methoxyphenyl Positioning : Evaluate ortho vs. para substitutions on binding affinity using free-energy perturbation (FEP) calculations .

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

  • Assays :

  • Enzyme Inhibition : Use ADP-Glo™ kinase assays to measure IC₅₀ values against targets like EGFR or VEGFR2.
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa or MCF-7) .
  • Cytotoxicity : Compare GI₅₀ values in MTT assays with positive controls (e.g., doxorubicin) .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies between computational predictions and experimental binding data?

  • Validation Steps :

Reassess Force Fields : Use AMBER or CHARMM for docking to improve pose accuracy.

Experimental Controls : Include known binders (e.g., imatinib for kinases) to validate assay conditions.

Crystallographic Validation : Co-crystallize the compound with its target to confirm binding modes .

Q. What statistical methods are recommended for analyzing heterogeneous biological replicates?

  • Tools :

  • ANOVA with Tukey’s post-hoc test : Identify significant differences across treatment groups.
  • Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., transcriptomics post-treatment).
  • Bland-Altman Plots : Assess agreement between technical replicates in pharmacokinetic studies .

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